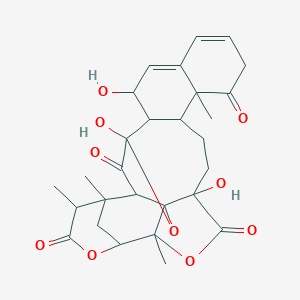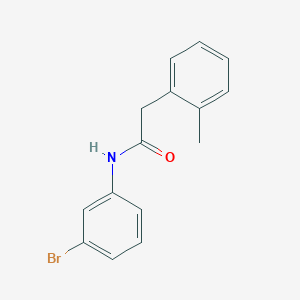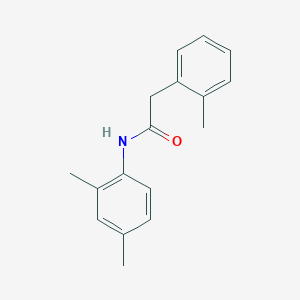![molecular formula C14H19N3S B240072 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B240072.png)
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a triazole derivative that has been found to have potential therapeutic effects in the treatment of various diseases.
Applications De Recherche Scientifique
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic effects in the treatment of various diseases. It has been found to have antitumor, antifungal, and antibacterial properties. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have antioxidant and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione is still not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including tyrosinase, xanthine oxidase, and cyclooxygenase-2. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to have low toxicity levels in vitro. However, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments. Its solubility in water is low, which can make it difficult to use in certain experiments. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has not been extensively studied in vivo, which limits its potential use in animal studies.
Orientations Futures
There are several future directions for the study of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of research could focus on the development of new synthesis methods to improve the yield and purity of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. Another area of research could focus on the potential use of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione in the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential side effects.
Méthodes De Synthèse
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-methylpropyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetic acid to form 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Propriétés
Nom du produit |
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione |
|---|---|
Formule moléculaire |
C14H19N3S |
Poids moléculaire |
261.39 g/mol |
Nom IUPAC |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H19N3S/c1-9(2)8-11-4-6-12(7-5-11)10(3)13-15-14(18)17-16-13/h4-7,9-10H,8H2,1-3H3,(H2,15,16,17,18) |
Clé InChI |
CGOSBPJFRUGXNN-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC(=S)NN2 |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC(=S)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)




![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)